molecular formula C17H10ClF3N2O2S B6422971 1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one CAS No. 924868-31-5

1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one

Cat. No.: B6422971
CAS No.: 924868-31-5
M. Wt: 398.8 g/mol
InChI Key: ZPXMGYZOUPXGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C17H10ClF3N2O2S and its molecular weight is 398.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.0103609 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one is a complex organic compound notable for its diverse structural features, which include a chlorophenyl group, a furan moiety, and a trifluoromethyl-pyrimidine unit linked through a sulfanyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C17H10ClF3N2O2S, with a molecular weight of 398.8 g/mol. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making this compound a candidate for further pharmacological studies. The structural framework allows for multiple sites of interaction with biological targets, which may contribute to its therapeutic potential.

Property Value
Molecular FormulaC17H10ClF3N2O2S
Molecular Weight398.8 g/mol
Functional GroupsChlorophenyl, Furan, Trifluoromethyl, Pyrimidine, Sulfanyl

Anticancer Properties

Research indicates that compounds containing pyrimidine and furan derivatives often exhibit significant biological activities, including anticancer properties. Specifically, this compound has shown promise in inhibiting certain cancer cell lines associated with epidermal growth factor receptor (EGFR) mutations. Preliminary studies suggest that it may effectively inhibit enzymes linked to tumor growth, warranting further investigation into its mechanism of action and potential off-target effects.

Antimicrobial Activity

The compound's structural characteristics suggest potential applications as an antimicrobial agent . Similar compounds have demonstrated antibacterial and antifungal activities, indicating that the unique combination of functional groups in this compound could enhance its efficacy against various pathogens. The trifluoromethyl group may improve lipophilicity and bioavailability, further supporting its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may involve the inhibition of specific protein targets associated with cancer progression. Understanding these interactions will be crucial for optimizing the compound's therapeutic applications.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Compounds with similar structural motifs showed significant activity against various cancer cell lines .
  • Antimicrobial Studies : Research on thioxopyrimidines revealed their antibacterial properties against multiple strains of bacteria. The presence of thioketone structures was correlated with enhanced antimicrobial activity, suggesting that similar mechanisms may apply to our compound .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2S/c18-11-4-1-3-10(7-11)13(24)9-26-16-22-12(14-5-2-6-25-14)8-15(23-16)17(19,20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXMGYZOUPXGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.